molecular formula C40H66N2O8 B1252041 Bistramide C

Bistramide C

Cat. No. B1252041
M. Wt: 703 g/mol
InChI Key: WFVNZHRELNLEFI-ZMEWJFTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bistramide C is a natural product found in Lissoclinum bistratum with data available.

Scientific Research Applications

Actin Interaction and Antiproliferative Effects

Bistramide A, closely related to Bistramide C, has been identified as having potent antiproliferative effects due to its interaction with cellular actin. It disrupts the actin cytoskeleton, inhibits actin polymerization, and binds directly to monomeric G-actin. This activity provides a molecular explanation for its antiproliferative effects and identifies it as a potential lead for antitumor agent development (Statsuk et al., 2005).

Structural Insights and Therapeutic Potential

The X-ray structure of Bistramide A, again closely related to Bistramide C, bound to monomeric actin offers insights into its ability to modulate G-actin polymerization. The extensive hydrogen-bonding network established by Bistramide A with actin suggests potential for the development of synthetic analogues as probes for studying the actin cytoskeleton and therapeutic leads (Rizvi et al., 2006).

Synthesis and Evaluation for Biological Applications

The synthesis of Bistramide A stereoisomers, including methods that could be applied to Bistramide C, has been reported. These analogues were evaluated for their effects on cellular actin and cancer cell lines, identifying analogues with enhanced potency relative to the natural product (Wrona et al., 2009). Additionally, a platform to access Bistramide C and its analogues was synthesized, indicating the potential for the creation of various stereoisomers and analogues for scientific research (Commandeur et al., 2011).

properties

Product Name

Bistramide C

Molecular Formula

C40H66N2O8

Molecular Weight

703 g/mol

IUPAC Name

(2S,3R)-N-[3-[(2R,3S,6S,8S)-8-[(E,3S)-3,5-dimethyl-6-oxohept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-3-hydroxy-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide

InChI

InChI=1S/C40H66N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30,33-37,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,33-,34+,35-,36+,37-,40-/m0/s1

InChI Key

WFVNZHRELNLEFI-ZMEWJFTKSA-N

Isomeric SMILES

C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@H](O3)CC[C@H](C)/C=C(\C)/C(=O)C)C)O)C

Canonical SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(=O)C)C)O)C

synonyms

bistramide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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